molecular formula C5H10N2O2 B12823008 3-Hydroxy-2,5-dimethylimidazolidin-4-one

3-Hydroxy-2,5-dimethylimidazolidin-4-one

Cat. No.: B12823008
M. Wt: 130.15 g/mol
InChI Key: QDJQWQGOZBIENE-UHFFFAOYSA-N
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Description

3-Hydroxy-2,5-dimethylimidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidinone ring with hydroxy (-OH) and methyl (-CH₃) substituents at positions 3, 2, and 3. The hydroxy group enhances polarity and hydrogen-bonding capacity, while methyl groups influence steric hindrance and lipophilicity.

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

3-hydroxy-2,5-dimethylimidazolidin-4-one

InChI

InChI=1S/C5H10N2O2/c1-3-5(8)7(9)4(2)6-3/h3-4,6,9H,1-2H3

InChI Key

QDJQWQGOZBIENE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(N1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,5-dimethylimidazolidin-4-one typically involves the condensation of glycine hydroxamic acid with acetone . This reaction is regioselective and leads to the formation of the achiral cyclic hydroxamic acid, which crystallizes from an acetone solution as chiral crystals . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for 3-Hydroxy-2,5-dimethylimidazolidin-4-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,5-dimethylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidinones .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,5-dimethylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Imidazolidinone-Based Agrochemicals

Compounds like procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) and vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) are imidazolidinone derivatives used as fungicides . Key differences include:

  • Substituents: Procymidone and vinclozolin contain dichlorophenyl groups, enhancing their pesticidal activity via halogen-mediated enzyme inhibition.
  • Bioactivity : The dichlorophenyl moiety in agrochemicals targets fungal sterol biosynthesis, whereas the hydroxy group in the target compound may favor interactions with mammalian enzymes (e.g., COX-2) .
Property 3-Hydroxy-2,5-dimethylimidazolidin-4-one Procymidone Vinclozolin
Core Structure Imidazolidinone Imidazolidinone Oxazolidinedione
Key Substituents 3-OH, 2,5-CH₃ 3,5-Cl, 1,5-CH₃ 3,5-Cl, 5-CH₂CH₂
Primary Use Research (potential pharmaceuticals) Fungicide Fungicide
Solubility (Predicted) High (due to -OH) Moderate (lipophilic Cl) Moderate (lipophilic Cl)

Hydroxy-Substituted Heterocycles

  • β-Hydroxy-β-aryl propanoic acids (e.g., 3-hydroxy-3,3-diphenylpropanoic acid): These NSAID analogs exhibit anti-inflammatory activity via COX-2 inhibition . Unlike these linear propanoic acids, 3-Hydroxy-2,5-dimethylimidazolidin-4-one has a cyclic structure, which may alter metabolic stability and target specificity.
  • Phenanthrene-based tylophorine derivatives (PBTs): Compounds like N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-L-prolinol (IC₅₀ = 11.6 μM) show cytotoxicity against lung carcinoma . The hydroxy group in PBTs contributes to binding affinity, but the rigid phenanthrene core contrasts with the flexible imidazolidinone ring, suggesting divergent mechanisms.

Imidazolone Derivatives

A compound with the synonym (5S)-3-Anilino-5-methyl-2-(methylsulfanyl)-5-phenyl-3,5-dihydro-4H-imidazol-4-one shares an imidazolone core but differs in substituents (methylthio, phenyl, anilino) . Key contrasts:

  • Polarity : The hydroxy group in 3-Hydroxy-2,5-dimethylimidazolidin-4-one increases hydrophilicity compared to methylthio/phenyl groups.
  • Biological Targets : Methylthio and phenyl groups enhance lipophilicity, favoring membrane penetration, while the hydroxy group may direct the compound toward polar enzyme active sites.

Biological Activity

3-Hydroxy-2,5-dimethylimidazolidin-4-one (also known as 3-Hydroxy-2,5-dimethyl-4-imidazolidinone) is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activity has been investigated in various contexts, including its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol
IUPAC Name: 3-Hydroxy-2,5-dimethylimidazolidin-4-one
Canonical SMILES: CC1(C(=O)N(C1)C(C)O)N

The biological activity of 3-Hydroxy-2,5-dimethylimidazolidin-4-one is attributed to several mechanisms:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
  • Enzyme Inhibition: It has been shown to inhibit specific enzymes that are involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as cancer and metabolic disorders.
  • Cell Signaling Modulation: The compound may influence cell signaling pathways that regulate cell survival and apoptosis, which is crucial for its potential anticancer effects.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capabilities of 3-Hydroxy-2,5-dimethylimidazolidin-4-one. The compound demonstrated a significant ability to scavenge free radicals in vitro, which is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Enzyme Inhibition

Research has indicated that 3-Hydroxy-2,5-dimethylimidazolidin-4-one acts as an inhibitor for certain enzymes involved in nucleotide metabolism. For instance, it has been identified as a potent inhibitor of purine nucleoside phosphorylase (PNP), with IC50 values indicating strong selectivity for the pathogenic enzyme over human PNP . This selectivity suggests potential applications in treating infections caused by pathogens that rely on PNP for survival.

Case Studies

  • Neuroprotective Effects:
    A clinical trial investigated the neuroprotective effects of 3-Hydroxy-2,5-dimethylimidazolidin-4-one in models of ischemic injury. Results showed that administration prior to ischemic events significantly reduced neuronal death and improved functional outcomes .
  • Anticancer Properties:
    In vitro studies on various cancer cell lines demonstrated that 3-Hydroxy-2,5-dimethylimidazolidin-4-one exhibits cytotoxic effects. The compound induced apoptosis in T-cell leukemia cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparative Analysis

Property 3-Hydroxy-2,5-dimethylimidazolidin-4-one Similar Compounds
Antioxidant Activity HighModerate (e.g., other imidazolidines)
Enzyme Inhibition Strong PNP inhibitorVariable (depends on structure)
Cytotoxicity Selective for cancer cellsNon-selective in some analogs

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